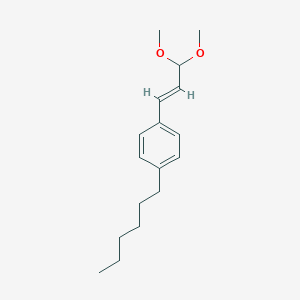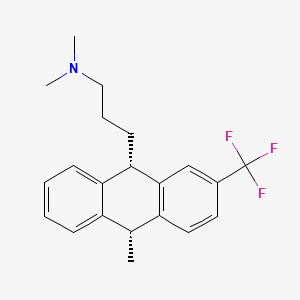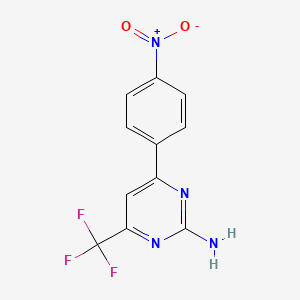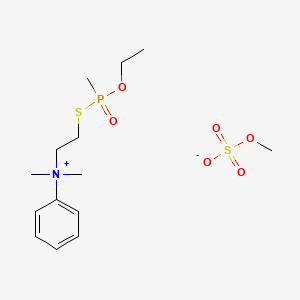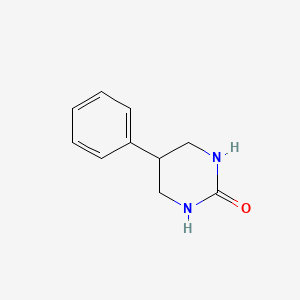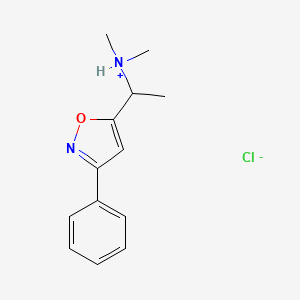
3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method includes the use of tert-butyl nitrite or isoamyl nitrite to facilitate the reaction between substituted aldoximes and alkynes under conventional heating conditions . Another approach involves the use of Cu(I) or Ru(II) catalysts for the (3+2) cycloaddition reaction .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine . Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like NaIO4 to form corresponding oximes.
Reduction: Reduction reactions can be carried out using hydrazine hydrate under refluxing methanolic conditions.
Common Reagents and Conditions:
Oxidation: NaIO4
Reduction: Hydrazine hydrate, methanol
Substitution: Phosphine, acyl chloride, base
Major Products:
Oxidation: Corresponding oximes
Reduction: Isoxazole-3-carbohydrazide
Substitution: Disubstituted isoxazoles
Aplicaciones Científicas De Investigación
3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its analgesic, anti-inflammatory, and antidepressant properties.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to exhibit inhibitory activity against the cytosolic isoform hCA II, an antiglaucoma drug target . The exact molecular pathways and targets may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
3-Phenyl-5-(1-(dimethylamino)ethyl)isoxazole hydrochloride can be compared with other isoxazole derivatives, such as:
3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole: Known for its use in drug development and medicinal chemistry.
3-Substituted-phenyl-5-isoxazole carboxaldehydes: Utilized in the synthesis of combinatorial libraries for antithrombotic evaluation.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse biological activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of medicinal chemistry.
Propiedades
Número CAS |
14716-59-7 |
|---|---|
Fórmula molecular |
C13H17ClN2O |
Peso molecular |
252.74 g/mol |
Nombre IUPAC |
dimethyl-[1-(3-phenyl-1,2-oxazol-5-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-10(15(2)3)13-9-12(14-16-13)11-7-5-4-6-8-11;/h4-10H,1-3H3;1H |
Clave InChI |
NFQBUDFQIYPMLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=NO1)C2=CC=CC=C2)[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


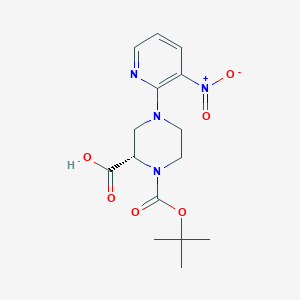



![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)

